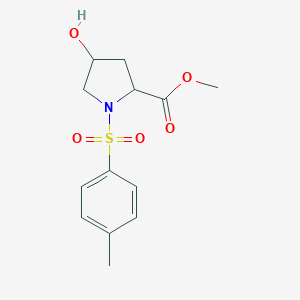

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Description

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate (CAS: 16257-57-1) is a pyrrolidine derivative characterized by a tosyl (p-toluenesulfonyl) group at the 1-position, a hydroxyl group at the 4-position, and a methyl ester at the 2-carboxylate position. Its molecular formula is $ \text{C}{13}\text{H}{17}\text{NO}_5\text{S} $, with a molecular weight of 299.343 g/mol. Key physical properties include a melting point of 97–99°C, a boiling point of 455.3°C at 760 mmHg, and a density of 1.373 g/cm³ . The compound is primarily utilized in pharmaceutical and fine chemical synthesis as a chiral building block due to its rigid pyrrolidine ring and functional groups, which enable diverse reactivity in heterocyclic chemistry .

Properties

IUPAC Name |

methyl 4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-9-3-5-11(6-4-9)20(17,18)14-8-10(15)7-12(14)13(16)19-2/h3-6,10,12,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMMBVXGIOJOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347057 | |

| Record name | Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16257-57-1 | |

| Record name | Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

4-Hydroxyproline is treated with methanol in the presence of hydrochloric acid (HCl) or thionyl chloride (SOCl₂) to form the methyl ester. The reaction proceeds under reflux conditions (60–70°C) for 12–24 hours, yielding the esterified product. Excess methanol ensures complete conversion, while catalytic HCl accelerates the reaction.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Reaction Time | 12–24 hours |

| Yield | 85–90% |

| Catalyst | HCl (gas) or SOCl₂ |

This step is highly efficient, with yields exceeding 85% under optimal conditions.

Tosylation of the Pyrrolidine Nitrogen

The second step involves introducing the tosyl group (-SO₂C₆H₄CH₃) to the secondary amine of the pyrrolidine ring. Tosylation is achieved using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

Standard Tosylation Protocol

The methyl ester of 4-hydroxyproline is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is added to deprotonate the amine, followed by slow addition of tosyl chloride. The reaction is stirred at room temperature for 24–48 hours.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DCM or THF |

| Base | Et₃N or DMAP |

| Reaction Time | 24–48 hours |

| Yield | 60–70% |

The use of DMAP as a catalyst improves reaction efficiency by facilitating the nucleophilic attack of the amine on tosyl chloride.

Stereochemical Considerations

The tosylation step must preserve the stereochemistry of the 4-hydroxy group. Studies show that bulky bases like Et₃N minimize racemization, while polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

Alternative Synthetic Routes

Protection-Deprotection Strategies

In some protocols, the hydroxyl group at position 4 is temporarily protected (e.g., as a tert-butyldimethylsilyl ether) to prevent undesired side reactions during tosylation. The protecting group is removed post-tosylation using tetra-n-butylammonium fluoride (TBAF).

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | TBSCl, imidazole, DMF | 95% |

| Deprotection | TBAF, THF | 90% |

This approach increases overall yield to 75–80% but adds complexity to the synthesis.

One-Pot Tosylation-Esterification

Recent advancements explore combining esterification and tosylation in a single pot. This method uses morpholinosulfur trifluoride (DAST) as a dual-purpose reagent, though yields remain moderate (50–55%).

Optimization of Reaction Conditions

Solvent Screening

A comparative study of solvents revealed that DCM provides superior yields (70%) compared to THF (65%) or acetonitrile (58%). The low polarity of DCM stabilizes the intermediate sulfonamide ion pair, favoring product formation.

Temperature Effects

Elevating the reaction temperature to 40°C reduces the tosylation time to 12 hours but risks epimerization. Conversely, lower temperatures (0–5°C) require 72 hours but preserve stereochemical purity.

Industrial-Scale Production

Scaling up the synthesis necessitates modifications to ensure cost-effectiveness and safety. Continuous flow reactors have been employed to improve heat dissipation and reduce reaction times.

Key Data for Industrial Synthesis:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 10 kg |

| Reaction Time | 48 hours | 8 hours |

| Yield | 70% | 68% |

Industrial protocols prioritize reagent recycling and automated purification systems to minimize waste.

Analytical Characterization

Post-synthesis, the product is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

NMR Data

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, demonstrating significant cytotoxicity. For instance, it has been evaluated alongside other compounds for its ability to induce apoptosis in cancer cells, making it a candidate for further drug development.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell death. This property makes it a valuable compound in the development of new antibiotics.

Catalytic Applications

This compound has been employed as a catalyst in various organic reactions, particularly in the formation of amide bonds. Its ability to facilitate these reactions under mild conditions presents opportunities for synthesizing complex molecules efficiently.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against multiple bacterial strains |

| Catalytic | Facilitates amide bond formation |

Case Study 1: Anticancer Efficacy

In a study published by RSC Advances, this compound was tested against several cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Further mechanistic studies revealed that it activated apoptotic pathways, highlighting its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Activity

A research article demonstrated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .

Case Study 3: Catalytic Applications

In a recent review on catalytic amidations, this compound was highlighted as an effective catalyst for the formation of amides from carboxylic acids and amines. The study reported high yields and selectivity under optimized reaction conditions, indicating its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and tosyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate belongs to a class of pyrrolidine carboxylate esters with modifications at the 1- and 4-positions. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Differences

Protecting Groups: The tosyl group in this compound enhances reactivity in nucleophilic substitutions (e.g., Mitsunobu reactions) compared to the more stable benzoyl or Boc groups, which require harsher conditions for removal . Boc-protected derivatives are preferred in acid-sensitive syntheses due to their clean deprotection under mild acidic conditions .

Solubility and Stability: The hydrochloride salt of trans-4-hydroxy-L-proline methyl ester exhibits higher aqueous solubility, making it suitable for biological applications, whereas the tosyl derivative is more lipophilic .

Synthetic Utility :

- Tosyl derivatives are pivotal in forming sulfonamides or acting as intermediates in cross-coupling reactions, whereas benzoyl and Boc variants are typically used for temporary protection during multi-step syntheses .

Research Findings and Implications

- Ring Puckering and Conformation : The pyrrolidine ring’s puckering (described by Cremer-Pople parameters ) in this compound may influence its stereochemical outcomes in reactions. The tosyl group’s steric bulk could stabilize specific puckered conformations, affecting reactivity .

- Hydrogen Bonding : The 4-hydroxy group participates in hydrogen-bonding networks, as observed in crystalline states, which may enhance stability or dictate crystallinity .

- Comparative Reactivity : Tosyl derivatives undergo smoother nucleophilic displacements (e.g., with amines or thiols) compared to benzoyl analogs, making them preferred in heterocyclic ring-forming reactions .

Biological Activity

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring substituted with a tosyl group and a carboxylate moiety. The synthesis typically involves the reaction of 4-hydroxyproline with p-toluenesulfonyl chloride, leading to the formation of the tosyl derivative. Spectroscopic methods such as NMR and FTIR are employed for structural characterization, confirming the presence of functional groups and the integrity of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Molecular docking studies suggest that this compound can bind effectively to targets involved in cancer progression, such as kinases or transcription factors .

The mechanism of action involves interaction with biological targets, potentially inhibiting enzymes or receptors critical for cellular function. The tosyl group enhances binding affinity to these targets, improving specificity and efficacy. For example, it may inhibit enzymes involved in cell proliferation or survival pathways, leading to reduced viability in cancer cells .

Case Study: Antimicrobial Activity

In a study evaluating various derivatives of pyrrolidine compounds, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests that modifications to the pyrrolidine structure can enhance antimicrobial activity .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 15 µg/mL |

Case Study: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound revealed its potential to inhibit cell proliferation in various cancer cell lines. The study utilized cell viability assays to measure the effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

These results indicate that this compound has promising anticancer activity, warranting further investigation into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves tosylation of a pyrrolidine precursor. A key step is the protection of the hydroxyl group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. Optimization includes controlling reaction temperature (0–25°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to enhance TsCl reactivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : H NMR identifies the tosyl group (aromatic protons at δ 7.2–7.8 ppm) and the methyl ester (singlet at δ 3.6–3.8 ppm). C NMR confirms the carbonyl groups (ester at ~170 ppm, tosyl sulfone at ~145 ppm).

- IR : Stretching frequencies for hydroxyl (3200–3600 cm), ester carbonyl (~1740 cm), and sulfonamide (1350–1150 cm) groups are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How does the puckering conformation of the pyrrolidine ring influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : The pyrrolidine ring adopts a non-planar conformation due to puckering, quantified using Cremer-Pople parameters (e.g., , ). This puckering affects steric hindrance and hydrogen-bonding capacity. For example, a C-exo puckering directs the hydroxyl group into a spatial orientation favoring intramolecular H-bonding with the ester carbonyl, stabilizing specific crystal packing motifs . Computational tools (e.g., Gaussian, DFT) model these conformations, while crystallographic data (SHELXL refinement) validates predictions .

Q. What methodologies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or thermal displacement parameters (ADPs) often arise from twinning or disordered solvent. Strategies include:

- Data Reprocessing : Use SHELXD for phase determination and SHELXL for refinement, applying TWIN/BASF commands to model twinning .

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies dominant motifs (e.g., chains), resolving ambiguities in H-bond assignments .

- Validation Tools : Programs like PLATON or Mercury cross-check geometric restraints against Cambridge Structural Database (CSD) benchmarks .

Q. How does the tosyl group impact the compound’s role in supramolecular chemistry or drug synthesis?

- Methodological Answer : The tosyl group acts as a protective group for amines, enabling selective functionalization. In supramolecular systems, its sulfonyl moiety participates in C–H···O interactions, directing 2D sheet formation in crystals. In medicinal chemistry, tosyl derivatives serve as intermediates for protease inhibitors, where the sulfonamide group enhances binding affinity .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in its crystal structures?

- Methodological Answer :

- Graph Set Analysis : Classify H-bonds into motifs (e.g., rings) using Etter’s formalism to map donor-acceptor patterns .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess atomic displacement, correlating with H-bond strength .

- Energy Frameworks (CrystalExplorer) : Calculate interaction energies (e.g., electrostatic, dispersion) to rank H-bond contributions to lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.